5-((4-Methoxyphenoxy)methyl)oxazolidin-2-one
Overview
Description
5-((4-Methoxyphenoxy)methyl)oxazolidin-2-one is a chemical compound characterized by the presence of an oxazolidinone ring substituted with a 4-methoxyphenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-((4-Methoxyphenoxy)methyl)oxazolidin-2-one typically involves the reaction of 4-methoxyphenol with an appropriate oxazolidinone precursor. One common method includes the use of a base such as sodium hydride to deprotonate the phenol, followed by the addition of the oxazolidinone precursor to form the desired product. The reaction is usually carried out in an organic solvent like dimethylformamide under controlled temperature conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
5-((4-Methoxyphenoxy)methyl)oxazolidin-2-one can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The oxazolidinone ring can be reduced to form an amine derivative.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of 4-methoxybenzoic acid.
Reduction: Formation of 5-((4-methoxyphenoxy)methyl)oxazolidine.
Substitution: Formation of various substituted phenoxy derivatives.
Scientific Research Applications
5-((4-Methoxyphenoxy)methyl)oxazolidin-2-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent due to its oxazolidinone core.
Medicine: Studied for its potential therapeutic effects, particularly in the treatment of bacterial infections.
Industry: Utilized in the development of new materials, including polymers and supramolecular assemblies.
Mechanism of Action
The mechanism of action of 5-((4-Methoxyphenoxy)methyl)oxazolidin-2-one involves its interaction with specific molecular targets. In the context of its antimicrobial activity, the compound inhibits bacterial protein synthesis by binding to the bacterial ribosome, thereby preventing the formation of essential proteins. This action disrupts bacterial growth and replication, making it an effective antibacterial agent .
Comparison with Similar Compounds
Similar Compounds
Linezolid: Another oxazolidinone antibiotic with a similar mechanism of action.
Tedizolid: A more potent derivative of linezolid with enhanced activity against resistant bacterial strains.
Sutezolid: An oxazolidinone under investigation for its activity against tuberculosis.
Uniqueness
5-((4-Methoxyphenoxy)methyl)oxazolidin-2-one is unique due to its specific substitution pattern, which may confer distinct biological and chemical properties compared to other oxazolidinones. Its methoxyphenoxy group can influence its solubility, reactivity, and interaction with biological targets, making it a valuable compound for further research and development .
Properties
IUPAC Name |
5-[(4-methoxyphenoxy)methyl]-1,3-oxazolidin-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO4/c1-14-8-2-4-9(5-3-8)15-7-10-6-12-11(13)16-10/h2-5,10H,6-7H2,1H3,(H,12,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYZDEEHEJPYXDQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCC2CNC(=O)O2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501258516 | |
Record name | 5-[(4-Methoxyphenoxy)methyl]-2-oxazolidinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501258516 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
86181-90-0 | |
Record name | 5-[(4-Methoxyphenoxy)methyl]-2-oxazolidinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=86181-90-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-[(4-Methoxyphenoxy)methyl]-2-oxazolidinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501258516 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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